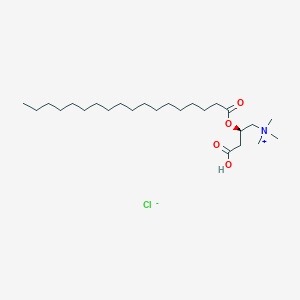
Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is a synthetic sugar derivative with the molecular formula C21H27NO9 and a molecular weight of 437.44 g/mol . This compound is commonly used in the synthesis of oligosaccharides and polysaccharides, serving as a glycosylation reagent .
Mechanism of Action
Target of Action
It is known that this compound exhibits antibacterial and antiviral activities , suggesting that it likely interacts with proteins or enzymes that are critical to these pathogens.
Mode of Action
Given its antibacterial and antiviral properties , it is plausible that it interferes with essential biological processes in these organisms, such as replication or protein synthesis
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Considering its antibacterial and antiviral activities , it may disrupt pathways essential for the survival and proliferation of these pathogens.
Result of Action
Given its reported antibacterial and antiviral activities , it is likely that it leads to the inhibition of growth or the death of these pathogens.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is typically synthesized through the acetylation of benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. The reaction involves the use of acetic anhydride in the presence of a base such as pyridine . The reaction conditions generally include room temperature and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Glycosylation: It reacts with saccharides in the presence of 1,3-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to form glycosidic bonds.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a glycosylation reagent in the synthesis of complex carbohydrates.
Biology: Serves as a tool for studying glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential in developing antiviral and antibacterial agents.
Industry: Employed in the production of pharmaceutical intermediates and therapeutic drugs.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside
- 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose
- 2-acetamido-3,4,6-tri-O-acetyl-1,5-anhydro-2-deoxy-D-glucitol
Uniqueness
Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is unique due to its benzyl group, which enhances its stability and reactivity in glycosylation reactions compared to its methyl and acetyl analogs . This makes it a preferred choice in the synthesis of complex carbohydrates and pharmaceutical intermediates.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO9/c1-12(23)22-18-20(30-15(4)26)19(29-14(3)25)17(11-27-13(2)24)31-21(18)28-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3,(H,22,23)/t17-,18-,19-,20-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEBBPWXWFHKBU-PFAUGDHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451099 |
Source


|
| Record name | Benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13343-66-3 |
Source


|
| Record name | Benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one](/img/structure/B1337422.png)








![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1337449.png)

